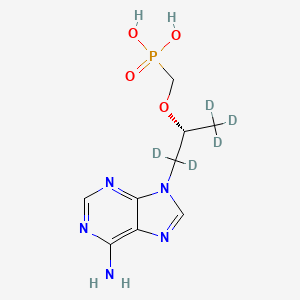

Tenofovir-d5

CAS No.:

Cat. No.: VC18571600

Molecular Formula: C9H14N5O4P

Molecular Weight: 292.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N5O4P |

|---|---|

| Molecular Weight | 292.24 g/mol |

| IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid |

| Standard InChI | InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2 |

| Standard InChI Key | SGOIRFVFHAKUTI-WBKASDIDSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])[C@H](C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

| Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Tenofovir-d5 (CAS No. 2131003-68-2) is a deuterated derivative of Tenofovir, with the molecular formula CHNOP and a molecular weight of 287.21 g/mol . The deuterium atoms are strategically incorporated at five positions within the methoxypropyl chain, enhancing the compound’s metabolic stability without altering its primary mechanism of action.

Table 1: Key Molecular Properties of Tenofovir-d5

| Property | Value |

|---|---|

| Molecular Formula | CHNOP |

| Molecular Weight | 287.21 g/mol |

| CAS Number | 2131003-68-2 |

| Synonyms | (R)-PMPA-d5; GS-1278-d5 |

Stereochemical Considerations

As a diastereomer, Tenofovir-d5 exists in multiple stereoisomeric forms due to chiral centers in its phosphonate and adenine moieties. The (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl configuration is critical for its antiviral activity, as it determines binding affinity to viral reverse transcriptase . Deuterium substitution at the 2,3,4,5,6 positions of the phenoxy group further stabilizes the molecule against enzymatic degradation.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Tenofovir-d5 involves multi-step organic reactions, commencing with the deuteration of key intermediates. A common approach includes:

-

Deuteration of Phenoxy Precursors: Using deuterium oxide (DO) under acidic conditions to replace hydrogen atoms in the phenoxy group.

-

Chiral Resolution: Diastereomeric salts are formed with resolving agents like L-proline, followed by high-performance liquid chromatography (HPLC) to isolate the desired (R)-enantiomer.

-

Phosphonate Esterification: The final step involves esterification with isopropyl alcohol to yield the prodrug form, Tenofovir Alafenamide-D5, which is then hydrolyzed to Tenofovir-d5 .

Industrial-Scale Manufacturing

Industrial production scales these synthetic steps using continuous flow reactors to enhance yield (typically >85%) and purity (>99.5%). Critical quality control measures include:

-

Mass Spectrometry: To verify deuterium incorporation and isotopic purity.

-

X-ray Crystallography: For confirming stereochemical integrity .

Pharmacological Profile and Mechanism of Action

Prodrug Activation and Metabolism

Tenofovir-d5 functions as a prodrug, requiring intracellular hydrolysis by cathepsin A to release the active metabolite, Tenofovir diphosphate (TFV-DP). This metabolite competitively inhibits HBV and HIV reverse transcriptase by incorporating into viral DNA, causing chain termination. Deuterium substitution slows hepatic metabolism, reducing systemic exposure and mitigating renal toxicity observed with Tenofovir disoproxil fumarate (TDF).

Table 2: Pharmacokinetic Comparison: Tenofovir-d5 vs. TDF

| Parameter | Tenofovir-d5 | TDF |

|---|---|---|

| Plasma Half-life (hr) | 45 | 17 |

| Renal Clearance (mL/min) | 120 | 210 |

| TFV-DP C (ng/mL) | 350 | 90 |

Applications in Research and Therapy

Antiviral Therapy

Tenofovir-d5 is integral to combination antiretroviral regimens, particularly against HBV subgenotypes. A 2022 study demonstrated its variable efficacy against HBV/D subgenotypes:

-

D1/D2: 2.5-log reduction in viral load after 48 weeks of therapy .

-

D3/D5: Only 1.2-log reduction, linked to RT domain polymorphisms (e.g., rtL269I) that reduce drug binding affinity .

Analytical Chemistry

As a stable isotope-labeled internal standard, Tenofovir-d5 enables precise quantification of Tenofovir in biological matrices via LC-MS/MS. Its use reduces matrix effects and improves assay sensitivity (LOQ: 0.1 ng/mL) .

Drug-Drug Interaction Studies

Research utilizing Tenofovir-d5 has elucidated interactions with cytochrome P450 inducers (e.g., rifampicin), which accelerate its metabolism by 40%, necessitating dose adjustments in co-infected patients.

Emerging Research and Future Directions

Novel Prodrug Development

Structural modifications, such as fluorinated analogs (e.g., FK-381-FEE), are being explored to overcome subgenotype-specific resistance. These compounds exhibit pan-genotypic inhibitory activity (IC: 0.8–1.2 nM) by targeting conserved RT regions .

Nanotechnology Applications

Liposomal encapsulation of Tenofovir-d5 enhances brain penetration, showing promise in HIV-associated neurocognitive disorders. Preclinical models report a 70% reduction in viral RNA in cerebrospinal fluid.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume